P2Y12 Receptor Agonist Potency: ADP (EC50 209 nM) vs 2MeSADP (EC50 1.0 nM)
At the human P2Y12 receptor heterologously expressed in CHO cells, the natural agonist ADP inhibits forskolin-induced cAMP accumulation with an EC50 of 209 nM. In the same assay system, the synthetic agonist 2-methylthio-ADP (2MeSADP) exhibits an EC50 of 1.0 nM, making it approximately 209-fold more potent [1]. This potency difference dictates that ADP is the appropriate tool for studying endogenous P2Y12 signaling under near-physiological conditions, while 2MeSADP is preferred when maximal receptor activation is required.
| Evidence Dimension | P2Y12 receptor agonist potency (EC50 for cAMP inhibition) |
|---|---|
| Target Compound Data | EC50 = 209 nM |
| Comparator Or Baseline | 2-methylthio-ADP (2MeSADP): EC50 = 1.0 nM |
| Quantified Difference | 2MeSADP is 209-fold more potent than ADP |
| Conditions | CHO cells stably expressing recombinant human P2Y12 receptor; measurement of inhibition of forskolin-induced cAMP production |
Why This Matters
Selecting ADP over 2MeSADP for P2Y12 assays yields a more physiologically relevant response magnitude, whereas 2MeSADP is used when saturating receptor activation is desired.
- [1] Hoffmann K, Lutz DA, Straßburger J, et al. Competitive mode and site of interaction of ticagrelor at the human platelet P2Y12-receptor. J Thromb Haemost. 2014;12(11):1854-1864. View Source
